![molecular formula C13H20O9 B14135382 [(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate CAS No. 19464-78-9](/img/structure/B14135382.png)
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple functional groups, including acetoxy, hydroxy, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The precursor, often a sugar derivative, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions, often using dichloromethane or chloroform
Catalyst: Pyridine or other bases to neutralize the acetic acid byproduct
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The acetoxy groups can be reduced to hydroxy groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of polyhydroxy derivatives.
Substitution: Formation of azido derivatives or other substituted products.
Applications De Recherche Scientifique
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism by which [(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate exerts its effects is primarily through its functional groups. The acetoxy and methoxy groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures. The hydroxy group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate can be compared with other acetylated sugar derivatives, such as:
[(2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-hydroxy-tetrahydropyran-2-yl]methyl acetate: Similar structure but with an additional acetoxy group.
[(2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(2,2,2-trichloroethanimidoyl)oxy-tetrahydropyran-2-yl]methyl acetate: Contains a trichloroethanimidoyl group, adding different reactivity and applications.
Propriétés
Numéro CAS |
19464-78-9 |
|---|---|
Formule moléculaire |
C13H20O9 |
Poids moléculaire |
320.29 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H20O9/c1-6(14)19-5-9-11(20-7(2)15)10(17)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10+,11+,12-,13-/m1/s1 |
Clé InChI |
LKFNEACJFKRTHV-KSSYENDESA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC)OC(=O)C)O)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



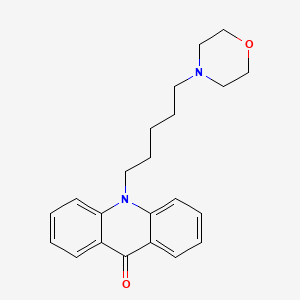
![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)

![2-[(Naphthalen-2-yl)amino]phenol](/img/structure/B14135344.png)
![5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
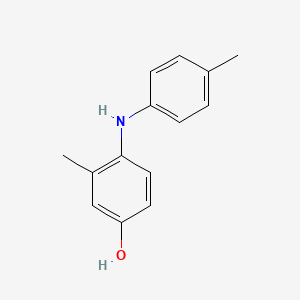
![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)
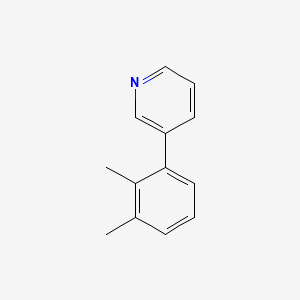
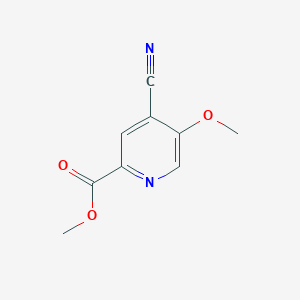
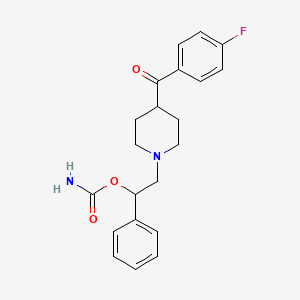
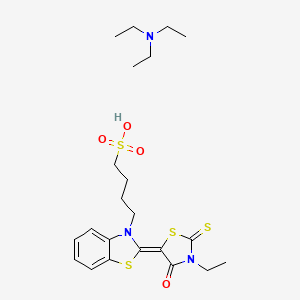
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
